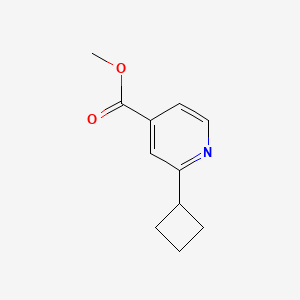

![molecular formula C21H18N2O4S2 B2988711 (3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894669-07-9](/img/structure/B2988711.png)

(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

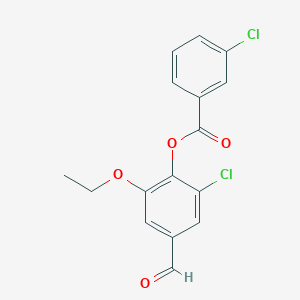

(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H18N2O4S2 and its molecular weight is 426.51. The purity is usually 95%.

BenchChem offers high-quality (3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrocatalysis and Metal-Organic Frameworks (MOFs)

The compound has been investigated for its potential as an electrocatalyst. Specifically, it has been incorporated into metal-organic frameworks (MOFs) to enhance oxygen reduction reactions (ORR). Researchers have synthesized MOFs based on cobalt (Co) ions and the ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), employing various aromatic polycarboxylic acids as auxiliary ligands. These MOFs exhibit remarkable 3D networks with porous frameworks, and some even possess cylindrical channels partitioned by tpt ligands. Notably, one of these MOFs, [Co3(tpt)2(Hbpt)3]·0.5DMDP, serves as a precursor for Co, N-codoped porous carbon materials (CoNC) used in ORR. CoNC derived from this MOF demonstrates superior electrocatalytic performance compared to commercial Pt/C catalysts .

Energetic Materials and Triazolo-Tetrazine Hybrids

The compound’s structure, particularly its triazolo-tetrazine core, suggests potential applications in energetic materials. Researchers have synthesized two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds using monosubstituted tetrazine or tetrazine-based fused rings as starting materials. These compounds exhibit promising properties relevant to energy storage, propulsion, and explosives .

Neuroprotective and Anti-Inflammatory Properties

Interestingly, hybrid compounds containing both triazole and pyrimidine moieties have shown neuroprotective and anti-inflammatory properties. Although the specific compound mentioned may not be directly studied in this context, the broader class of triazole-pyrimidine hybrids warrants further exploration for potential therapeutic applications .

Wirkmechanismus

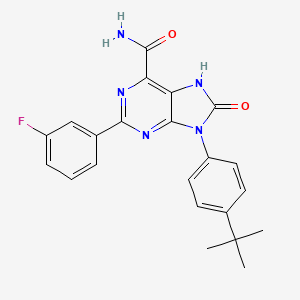

Target of Action

The primary target of this compound is the Maternal Embryonic Leucine Zipper Kinase (MELK) . MELK is a protein kinase that plays a crucial role in cell cycle progression, embryogenesis, and cancer.

Mode of Action

The compound interacts with MELK by binding to its active site, thereby inhibiting its kinase activity . This inhibition disrupts the normal function of MELK, leading to alterations in cell cycle progression and potentially inducing cell death in cancer cells.

Biochemical Pathways

The inhibition of MELK affects multiple biochemical pathways. Primarily, it disrupts the cell cycle, particularly the transition from G2 to M phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The molecular effect of this compound’s action is the inhibition of MELK activity, leading to disruption of cell cycle progression . On a cellular level, this can result in cell cycle arrest and potentially induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

(3Z)-1-benzyl-3-[(4-methoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S2/c1-27-17-9-7-16(8-10-17)22-13-19-20(24)21-18(11-12-28-21)23(29(19,25)26)14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUDFOFVFAGSGS-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2988630.png)

![2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2988632.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate](/img/structure/B2988634.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2988635.png)

![(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2988638.png)

![4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2988645.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)

![6-Chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2988648.png)